Introduction: The Strategic Importance of the Pyridinylphenol Scaffold
Introduction: The Strategic Importance of the Pyridinylphenol Scaffold
An In-depth Technical Guide to 3-(Pyridin-2-YL)phenol (CAS: 98061-22-4)
Authored for Researchers, Scientists, and Drug Development Professionals
The fusion of pyridine and phenol rings into a single molecular entity creates the pyridinylphenol scaffold, a structure of significant interest in medicinal chemistry and materials science. The pyridine ring, a six-membered heteroaromatic system, often acts as a hydrogen bond acceptor and can participate in π-stacking interactions, making it a crucial pharmacophore in numerous approved drugs.[1] Its basic nitrogen atom allows for salt formation, enhancing solubility and bioavailability.[1] When combined with a phenol group—a versatile hydrogen bond donor and a key interaction point for many biological targets—the resulting scaffold possesses a unique electronic and structural profile. 3-(Pyridin-2-yl)phenol is a prime exemplar of this class, serving as a versatile building block for constructing more complex molecules with tailored biological activities, from enzyme inhibitors to advanced materials. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, grounded in established scientific principles.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation for its successful application in research and development. 3-(Pyridin-2-yl)phenol is typically a solid crystalline substance at room temperature.[2]
Core Chemical Properties
The key physicochemical properties of 3-(Pyridin-2-yl)phenol are summarized below. These predicted and reported values are essential for planning reactions, purification, and formulation.
| Property | Value | Source |
| CAS Number | 98061-22-4 | [3][4][5] |
| Molecular Formula | C₁₁H₉NO | [4][5] |
| Molecular Weight | 171.19 g/mol | [4] |
| IUPAC Name | 3-(pyridin-2-yl)phenol | [4] |
| Boiling Point | 350.0 ± 25.0 °C (Predicted) | [3][6] |
| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [3][6] |
| pKa | 9.43 ± 0.10 (Predicted) | [3] |
| Appearance | Solid crystalline substance | [2] |
Predicted Spectroscopic Signature
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 6.8-8.7 ppm) corresponding to the protons on both the pyridine and phenyl rings. A characteristic broad singlet, typically downfield (often >9.0 ppm), would correspond to the phenolic hydroxyl (-OH) proton.
-
¹³C NMR Spectroscopy: The carbon NMR would display eleven distinct signals for each carbon atom in the unique electronic environments of the fused aromatic system.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretching of the phenolic group. Sharp peaks between 1400-1600 cm⁻¹ would indicate the C=C and C=N stretching vibrations within the aromatic rings.
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Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 171.07, corresponding to the exact mass of the compound.[8]
Part 2: Synthesis and Purification
The creation of the C-C bond between the pyridine and phenyl rings is the central challenge in synthesizing 3-(pyridin-2-yl)phenol. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted methodology for this transformation due to its high functional group tolerance and excellent yields.[9][10]
Causality in Method Selection: The Suzuki-Miyaura Advantage
The Suzuki-Miyaura reaction is preferred for synthesizing biaryl compounds like 3-(pyridin-2-yl)phenol for several key reasons:
-
High Versatility: It allows for the coupling of a wide range of aryl halides or triflates with arylboronic acids or esters.[9]
-
Catalyst Efficacy: Palladium catalysts, particularly those with phosphine ligands like Pd(dppf)Cl₂, are highly efficient for coupling nitrogen-containing heterocycles, which can often inhibit other catalysts.[10][11]
-
Mild Conditions: The reaction typically proceeds under relatively mild conditions, preserving sensitive functional groups like the phenolic hydroxyl.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative synthesis of 3-(pyridin-2-yl)phenol from 2-bromopyridine and 3-hydroxyphenylboronic acid.
Materials:
-
2-Bromopyridine
-
3-Hydroxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ catalyst (0.03 eq).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under the inert atmosphere, add degassed 1,2-dimethoxyethane and degassed water in a 4:1 ratio.
-
Reaction: Heat the reaction mixture to 80-85 °C and stir vigorously for 12-24 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-(pyridin-2-yl)phenol.
Synthesis and Purification Workflow Diagram
Caption: Suzuki-Miyaura synthesis workflow for 3-(Pyridin-2-YL)phenol.
Part 3: Applications in Drug Discovery and Materials Science
The structural features of 3-(pyridin-2-yl)phenol make it a valuable scaffold in several scientific domains.
Medicinal Chemistry
The pyridinylphenol motif is recognized for its potential in developing novel therapeutics. Its ability to engage in multiple types of non-covalent interactions (hydrogen bonding, π-stacking) allows it to bind effectively to biological targets like enzymes and receptors.[1]
-
Anticancer Research: Certain pyridinylphenol derivatives have been shown to selectively inhibit the growth of colorectal cancer (CRC) cells. They achieve this by suppressing Wnt signaling transactivation and downregulating oncogenic Wnt target genes.[12]
-
Antimicrobial Agents: The pyridine scaffold is a core component of many antibacterial and antifungal agents.[1] Derivatives of 3-(pyridin-2-yl)-2-oxazolidinone have exhibited strong antibacterial activity against Gram-positive bacteria, comparable to the antibiotic linezolid.[13]
-
Enzyme Inhibition: The scaffold can be elaborated to design potent and selective kinase inhibitors, which are crucial in oncology and inflammatory disease research.[14]
Caption: Conceptual role of the pyridinylphenol scaffold in drug discovery.
Coordination Chemistry and Materials Science
The nitrogen of the pyridine ring and the oxygen of the phenol group make 3-(pyridin-2-yl)phenol an excellent bidentate ligand for forming stable complexes with various metal ions.[2] These metal complexes have potential applications:
-
Catalysis: As catalysts in organic synthesis.
-
Photosensitizers: As components in photoresponsive materials for applications like photodynamic therapy.[15]
Part 4: Analytical Characterization Workflow
Confirming the identity, purity, and structure of the synthesized compound is a critical, self-validating step in any research workflow. A multi-technique approach is required.
Protocol for Analytical Characterization:
-
Purity Assessment (HPLC):
-
Dissolve a small sample in a suitable solvent (e.g., acetonitrile/water).
-
Inject onto a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector (monitoring at ~254 nm and 280 nm).[16]
-
Run a solvent gradient to elute the compound. Purity is determined by the area percentage of the main peak.
-
-
Structural Confirmation (NMR):
-
Dissolve ~5-10 mg of the pure compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.
-
Confirm the presence of the phenolic -OH, the correct number of aromatic protons with expected splitting patterns, and the eleven distinct carbon signals.
-
-
Mass Verification (MS):
-
Analyze the sample via Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight by observing the [M+H]⁺ ion at m/z = 172.08.
-
-
Functional Group Identification (IR):
-
Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet) to confirm the presence of the O-H and aromatic C=C/C=N functional groups.
-
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 3-(Pyridin-2-YL)phenol (EVT-391370) | 98061-22-4 [evitachem.com]
- 3. 3-(PYRIDIN-2-YL)PHENOL CAS#: 98061-22-4 [amp.chemicalbook.com]
- 4. 3-(Pyridin-2-yl)phenol | C11H9NO | CID 13417094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synchem.de [synchem.de]
- 6. 3-pyridin-2-ylphenol | 98061-22-4 [chemnet.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
